(4-Bromophenyl)methanol;nitric acid
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Overview
Description
(4-Bromophenyl)methanol is an organic compound with the chemical formula C7H7BrO. It is a derivative of benzyl alcohol where a bromine atom is substituted at the para position of the phenyl ring. Nitric acid, with the chemical formula HNO3, is a highly corrosive and toxic strong acid. When combined, these compounds can participate in various chemical reactions, making them valuable in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Bromophenyl)methanol can be synthesized through several methods. One common method involves the bromination of benzyl alcohol using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction typically occurs under mild conditions and yields (4-Bromophenyl)methanol as the primary product .
Industrial Production Methods
Industrial production of (4-Bromophenyl)methanol often involves the same bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Nitric acid is produced industrially through the Ostwald process, which involves the catalytic oxidation of ammonia to produce nitrogen dioxide, which is then absorbed in water to form nitric acid .
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)methanol undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Reduction: It can be reduced to (4-Bromophenyl)methane using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Polyvinylpolypyrrolidone-supported hydrogen peroxide, silica sulfuric acid, and ammonium bromide.
Substitution: Various nucleophiles and catalysts depending on the desired substitution.
Reduction: Lithium aluminum hydride (LiAlH4) or other strong reducing agents.
Major Products Formed
Oxidation: (4-Bromophenyl)methanal (4-bromobenzaldehyde)
Substitution: Products vary depending on the nucleophile used.
Reduction: (4-Bromophenyl)methane
Scientific Research Applications
(4-Bromophenyl)methanol and nitric acid have several applications in scientific research:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for potential therapeutic applications due to their reactivity.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)methanol involves its reactivity as a benzyl alcohol derivative. It can undergo electrophilic aromatic substitution reactions, where the bromine atom directs the incoming electrophile to the para position. Nitric acid acts as a strong oxidizing agent and can nitrate aromatic compounds through the formation of the nitronium ion (NO2+), which is the active electrophile in nitration reactions .
Comparison with Similar Compounds
Similar Compounds
Benzyl Alcohol: The parent compound of (4-Bromophenyl)methanol.
(4-Chlorophenyl)methanol: Similar structure with a chlorine atom instead of bromine.
(4-Nitrophenyl)methanol: Similar structure with a nitro group instead of bromine.
Uniqueness
(4-Bromophenyl)methanol is unique due to the presence of the bromine atom, which influences its reactivity and the types of reactions it can undergo. The bromine atom is a good leaving group, making it suitable for substitution reactions, and its electron-withdrawing nature affects the compound’s overall reactivity .
Properties
CAS No. |
57042-07-6 |
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Molecular Formula |
C7H8BrNO4 |
Molecular Weight |
250.05 g/mol |
IUPAC Name |
(4-bromophenyl)methanol;nitric acid |
InChI |
InChI=1S/C7H7BrO.HNO3/c8-7-3-1-6(5-9)2-4-7;2-1(3)4/h1-4,9H,5H2;(H,2,3,4) |
InChI Key |
RXOBKLJTLLCKKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)Br.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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